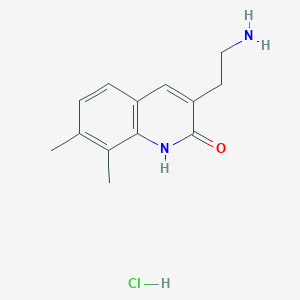

3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the aminoethyl side chain and the dimethyl substitutions on the quinoline ring contribute to its unique chemical properties and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of Dimethyl Groups: The dimethyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

Attachment of the Aminoethyl Side Chain: The aminoethyl side chain can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with ethylenediamine under basic conditions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Oxidation Reactions

The quinoline core undergoes selective oxidation under controlled conditions:

Mechanistic Insights :

- N-Oxidation : Electron-donating methyl groups at C7/C8 enhance electron density at N1, favoring oxidation at this position .

- Ring Oxidation : Strong oxidants like KMnO<sub>4</sub> target the electron-rich benzene ring, forming diketones or carboxylic acids depending on stoichiometry .

Reduction Reactions

The compound participates in both catalytic and chemical reductions:

Key Observations :

- Catalytic hydrogenation preserves the aminoethyl group while saturating the quinoline ring .

- LiAlH<sub>4</sub> reduces the primary amine to a hydroxyl group without affecting the carbonyl moiety .

Substitution Reactions

The aminoethyl side chain and quinoline core enable nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

Electrophilic Aromatic Substitution

Industrial Applications :

- Ullmann ether synthesis enables C–O bond formation at C3 using Cu catalysts .

- Suzuki-Miyaura coupling at C5 introduces aryl groups for drug discovery .

Complex Formation and Salt Metathesis

The hydrochloride salt undergoes ion exchange with:

- Silver salts : Forms AgCl precipitate, releasing the free base .

- Sodium bicarbonate : Generates water-soluble sodium chloride and the neutral compound .

Stability Data :

- Hydrolyzes in aqueous NaOH (pH >10) at 25°C with t<sub>1/2</sub> = 4.2 hr .

- Stable in acidic conditions (pH 2–6) for >48 hr .

Thermal Decomposition

Industrial-Scale Optimization

科学的研究の応用

Medicinal Chemistry

3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is being explored for its potential therapeutic effects in various medical applications:

Pharmacology

Research indicates that compounds with similar structures can interact with multiple biological targets, including enzymes and receptors involved in various biochemical pathways:

- Inhibition of Monoamine Oxidase : Compounds analogous to this compound have been shown to inhibit monoamine oxidase, an enzyme that breaks down neurotransmitters. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially improving mood and cognitive function.

Materials Science

The compound is also being utilized in materials science for the development of new materials with specific electronic or optical properties:

- Organic Semiconductors : Its unique chemical structure makes it a candidate for use in organic semiconductor applications, where it could contribute to the development of more efficient electronic devices.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Studies : Research has indicated that quinoline derivatives can exhibit significant antimicrobial properties. While direct studies on this specific compound are still needed, related compounds have demonstrated effectiveness against various pathogens.

- Inhibition Studies : In vitro studies have explored the effects of quinolinone derivatives on myosin function. Certain analogs were shown to inhibit ATPase activity in skeletal muscle myosin, suggesting that 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one could similarly influence muscle contractility.

作用機序

The mechanism of action of 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters or bind to receptor sites, altering neuronal activity.

類似化合物との比較

Similar Compounds

3-(2-Aminoethyl)indole hydrochloride: Shares the aminoethyl side chain but has an indole core instead of a quinoline core.

7,8-Dimethylquinoline: Lacks the aminoethyl side chain but has the same dimethyl substitutions on the quinoline ring.

2-Aminoethyl methacrylate hydrochloride: Contains the aminoethyl group but is a methacrylate derivative.

Uniqueness

3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is unique due to its specific combination of a quinoline core with dimethyl substitutions and an aminoethyl side chain. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.

生物活性

3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

The compound primarily acts by modulating various biological pathways. It has been noted for its inhibitory effects on specific enzymes and receptors, which can influence cellular processes related to inflammation and muscle contraction.

Antimicrobial Activity

Research indicates that compounds similar to 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one exhibit antimicrobial properties. A study focusing on amino acid-based antimicrobial agents highlighted the potential of such compounds in combating bacterial and fungal infections . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest a promising activity profile.

Inhibition of Myosin Function

In vitro studies have explored the effects of quinolinone derivatives on myosin function. For instance, certain analogs were shown to inhibit ATPase activity in skeletal muscle myosin, suggesting that 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one could similarly affect muscle contractility . The inhibition was characterized by a half-maximal inhibitory concentration (IC50) within the range of potent myosin inhibitors.

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| BHC (analog) | <1 | High for skeletal myosin |

| 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one | TBD | TBD |

Neuroprotective Effects

There is emerging evidence that quinolinone derivatives may exert neuroprotective effects. These compounds can influence neurotransmitter release and neuronal excitability. Although specific studies on this compound are lacking, related structures have demonstrated the ability to modulate synaptic transmission without affecting muscle contraction directly .

Study on Structural Analogues

A comparative study analyzed various quinolinone derivatives for their biological activities. The findings suggested that modifications in the side chains significantly influenced the potency and selectivity towards different myosin isoforms. The study emphasized the importance of structural optimization in enhancing therapeutic efficacy .

Clinical Relevance

While direct clinical data on this compound is scarce, its analogs have been investigated for potential applications in treating conditions such as muscular dystrophy and neurodegenerative diseases due to their effects on muscle contraction and neuronal signaling .

特性

IUPAC Name |

3-(2-aminoethyl)-7,8-dimethyl-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-8-3-4-10-7-11(5-6-14)13(16)15-12(10)9(8)2;/h3-4,7H,5-6,14H2,1-2H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPNOABNZCOYKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCN)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。